molecular formula C6H5BrN2O4 B6249173 methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate CAS No. 2613384-48-6

methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate

Cat. No. B6249173
CAS RN: 2613384-48-6
M. Wt: 249
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate” is a chemical compound with the CAS Number: 1190198-25-4 . It has a molecular weight of 248.03 . This compound is a derivative of pyridazine, which is a heterocyclic compound with two nitrogen atoms in the ring .


Molecular Structure Analysis

The IUPAC name for this compound is "methyl 5-bromo-4,6-dihydroxynicotinate" . The InChI code is "1S/C7H6BrNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11)" . This indicates that the compound has a pyridazine ring with bromine and hydroxyl groups attached to it, as well as a methyl ester group.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 254 - 256 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate involves the bromination of 4,6-dihydroxypyridazine-3-carboxylic acid followed by esterification with methanol.", "Starting Materials": [ "4,6-dihydroxypyridazine-3-carboxylic acid", "Bromine", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 4,6-dihydroxypyridazine-3-carboxylic acid with bromine in the presence of sulfuric acid and water to yield 5-bromo-4,6-dihydroxypyridazine-3-carboxylic acid.", "Step 2: Esterification of 5-bromo-4,6-dihydroxypyridazine-3-carboxylic acid with methanol in the presence of sulfuric acid and sodium hydroxide to yield methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate." ] }

CAS RN

2613384-48-6

Product Name

methyl 5-bromo-4,6-dihydroxypyridazine-3-carboxylate

Molecular Formula

C6H5BrN2O4

Molecular Weight

249

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.